

## Tenebral molecular structure and IUPAC name

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Compound of Interest		
Compound Name:	Tenebral	
Cat. No.:	B12714029	Get Quote

## An In-depth Technical Guide to Tenebral

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and IUPAC nomenclature of **Tenebral**. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

### **Molecular Structure and IUPAC Name**

**Tenebral** is a chemical entity identified as a mixture of two compounds: 2-bromo-N-carbamoyl-2-ethylbutanamide and 2-bromo-N-carbamoyl-3-methylbutanamide.[1] Due to its nature as a mixture, a single definitive 2D or 3D structure representation is not applicable.[1]

The key identifiers for **Tenebral** are:

Molecular Formula: C13H24Br2N4O4[1]

Molecular Weight: 460.16 g/mol [1]

CAS Number: 79028-55-0[1]

The IUPAC names for the individual components are:

Component 1: 2-bromo-N-carbamoyl-2-ethylbutanamide[1]

Component 2: 2-bromo-N-carbamoyl-3-methylbutanamide[1]

Component Structures:



#### Component Structures of Tenebral

## **Physicochemical Properties**

A summary of the computed physicochemical properties of **Tenebral** is provided in the table below. This data is essential for understanding the compound's behavior in biological systems and for the design of drug delivery systems.

Property	Value	Source
Molecular Weight	460.16 g/mol	PubChem[1]
Monoisotopic Mass	458.01643 Da	PubChem[1]
XLogP3-AA	2.3	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	460.01438 Da	PubChem[1]
Topological Polar Surface Area	124 Ų	PubChem[1]
Heavy Atom Count	23	PubChem
Formal Charge	0	PubChem
Complexity	360	PubChem[1]

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **Tenebral** are not readily available in the public domain. However, based on the structures of its components, standard organic synthesis techniques for the formation of amides and the introduction of bromine via radical halogenation would be applicable.

Hypothetical Synthesis Workflow:



The synthesis of the individual components of **Tenebral** would likely involve a multi-step process. A generalized workflow is proposed below.



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#### Generalized Synthesis Workflow

#### Analytical Characterization:

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized components.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups such as C=O (carbonyl) and N-H (amine/amide).
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the individual components and the ratio in the final mixture.

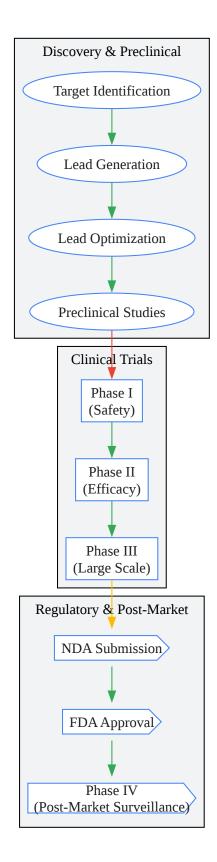
# Potential Signaling Pathways and Drug Development

While specific signaling pathways associated with **Tenebral** are not documented, its structural components, brominated acylureas, are a class of compounds known to have sedative and hypnotic effects. This suggests potential interactions with the central nervous system, possibly through modulation of GABAergic or other neurotransmitter systems.

**Drug Development Logic:** 



The development of a drug candidate like **Tenebral** would follow a structured pipeline from discovery to clinical trials.





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#### **Drug Development Pipeline**

This guide provides a foundational understanding of **Tenebral** based on available chemical data. Further experimental research is necessary to fully elucidate its pharmacological properties and potential therapeutic applications.

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## References

- 1. Tenebral | C13H24Br2N4O4 | CID 44152834 PubChem [pubchem.ncbi.nlm.nih.gov]
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